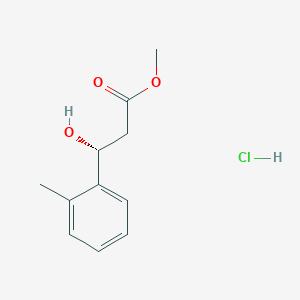
methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride is an organic compound that belongs to the class of esters. It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a propanoate backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides a convenient and efficient route to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yields and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the hydroxy group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biological processes and pathways, making the compound valuable in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R)-3-amino-3-(2-methylphenyl)propanoate hydrochloride: Similar structure but with an amino group instead of a hydroxy group.
Methyl (3R)-3-hydroxy-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
Methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15ClO3 |
|---|---|
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14O3.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10,12H,7H2,1-2H3;1H/t10-;/m1./s1 |
Clé InChI |
UOYAMVRQGQRHGD-HNCPQSOCSA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@@H](CC(=O)OC)O.Cl |
SMILES canonique |
CC1=CC=CC=C1C(CC(=O)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
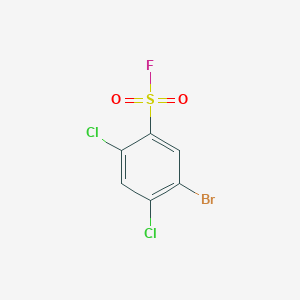
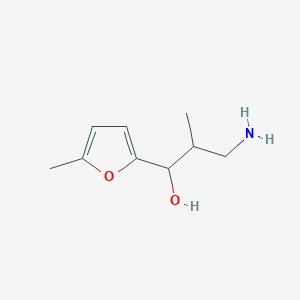
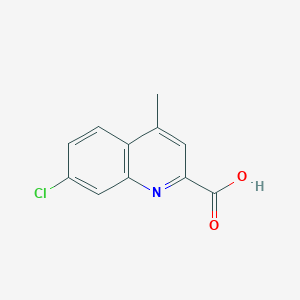
![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
![5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
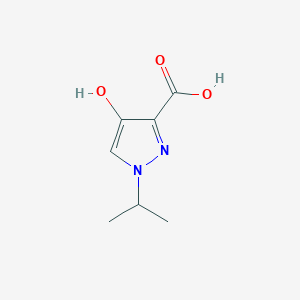
![Ethyl [(4-ethynylphenyl)carbamoyl]formate](/img/structure/B13185942.png)


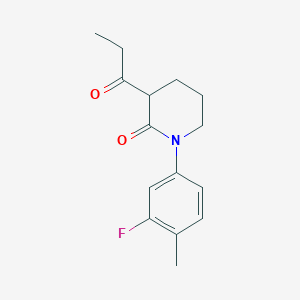
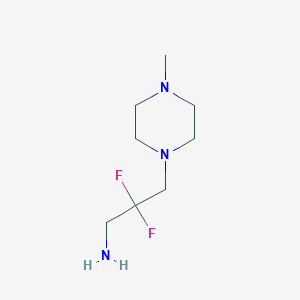
![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
